![molecular formula C11H21N3O5S B12286829 6-Amino-2-[[2-amino-3-(carboxymethylsulfanyl)propanoyl]amino]hexanoic acid](/img/structure/B12286829.png)
6-Amino-2-[[2-amino-3-(carboxymethylsulfanyl)propanoyl]amino]hexanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Carbocysteine-lysine, also known as lysine carbocysteinate, is a compound formed by the combination of carbocysteine and lysine. Carbocysteine is a mucolytic agent that helps reduce the viscosity of mucus, making it easier to expel from the respiratory tract. Lysine is an essential amino acid that plays a crucial role in protein synthesis and various metabolic processes. The combination of these two compounds enhances the therapeutic effects of carbocysteine, making it more effective in treating respiratory conditions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of carbocysteine-lysine involves the reaction between carbocysteine and lysine. One common method is to mix L-lysine and carbocysteine in an aqueous solution, allowing a salt-forming reaction to occur. The resulting product is then spray-dried to obtain carbocysteine-lysine . This method avoids the use of organic solvents, making it environmentally friendly and cost-effective.
Industrial Production Methods
In industrial settings, the production of carbocysteine-lysine follows similar principles but on a larger scale. The process involves precise control of reaction conditions, such as temperature, pH, and concentration of reactants, to ensure high yield and purity. The spray-drying technique is commonly used to produce a uniform and high-quality product.
化学反应分析
Types of Reactions
Carbocysteine-lysine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its therapeutic effects and stability.
Common Reagents and Conditions
Oxidation: Carbocysteine-lysine can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. This reaction is typically carried out under mild conditions to prevent degradation of the compound.
Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or lithium aluminum hydride. These reactions are conducted under controlled conditions to ensure the selective reduction of specific functional groups.
Substitution: Substitution reactions involve the replacement of one functional group with another. Common reagents include halogens, acids, and bases. These reactions are carried out under specific conditions to achieve the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of carbocysteine-lysine can lead to the formation of disulfide bonds, enhancing its stability and therapeutic effects.
科学研究应用
Carbocysteine-lysine has a wide range of scientific research applications in various fields:
Chemistry: In chemistry, carbocysteine-lysine is used as a model compound to study the behavior of mucolytic agents and their interactions with other molecules.
Biology: In biological research, it is used to investigate the mechanisms of mucus production and clearance in respiratory diseases.
Medicine: In medicine, carbocysteine-lysine is used to treat respiratory conditions such as chronic obstructive pulmonary disease (COPD) and bronchiectasis by reducing mucus viscosity and facilitating its expulsion
Industry: In the pharmaceutical industry, carbocysteine-lysine is used in the formulation of various medications and therapeutic agents.
作用机制
Carbocysteine-lysine exerts its effects by reducing the viscosity of mucus, making it easier to expel from the respiratory tract. The compound works by breaking down the disulfide bonds in mucus glycoproteins, thereby reducing their viscoelastic properties . This action helps clear the airways and improve respiratory function. Additionally, carbocysteine-lysine has antioxidant and anti-inflammatory properties, which further contribute to its therapeutic effects .
相似化合物的比较
Carbocysteine-lysine is unique compared to other mucolytic agents due to its combination with lysine. This combination enhances its therapeutic effects and provides additional benefits such as improved stability and bioavailability. Similar compounds include:
N-acetylcysteine (NAC): Another mucolytic agent that works by breaking down mucus glycoproteins. NAC does not have the added benefits of lysine.
Erdosteine: A mucolytic agent with antioxidant properties, similar to carbocysteine-lysine, but lacks the lysine component.
Bromhexine: A mucolytic agent that enhances mucus clearance but does not have the same antioxidant and anti-inflammatory properties as carbocysteine-lysine.
属性
IUPAC Name |
6-amino-2-[[2-amino-3-(carboxymethylsulfanyl)propanoyl]amino]hexanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O5S/c12-4-2-1-3-8(11(18)19)14-10(17)7(13)5-20-6-9(15)16/h7-8H,1-6,12-13H2,(H,14,17)(H,15,16)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXFWVUHYOBPQHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN)CC(C(=O)O)NC(=O)C(CSCC(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
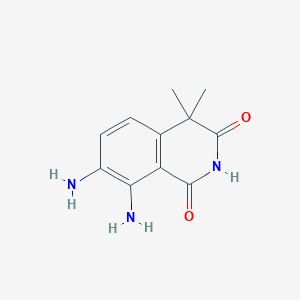

![3-[(4-Sulfanylpyrrolidine-2-carbonyl)amino]benzoic acid](/img/structure/B12286772.png)

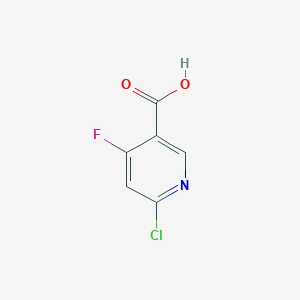
![N-[2-[3,5-dihydroxy-2-(hydroxymethyl)-6-(1,2,4,5-tetrahydroxy-6-oxohexan-3-yl)oxyoxan-4-yl]oxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]acetamide](/img/structure/B12286790.png)
![Hydroxylamine,O-[(2-chloro-3-pyridinyl)methyl]-](/img/structure/B12286791.png)
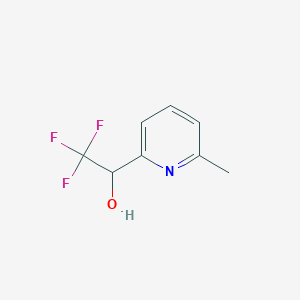
![3,27-bis(2-butyloctyl)-8,22-di(undecyl)-6,10,15,20,24-pentathia-3,14,16,27-tetrazaoctacyclo[16.9.0.02,12.04,11.05,9.013,17.019,26.021,25]heptacosa-1(18),2(12),4(11),5(9),7,13,16,19(26),21(25),22-decaene](/img/structure/B12286804.png)
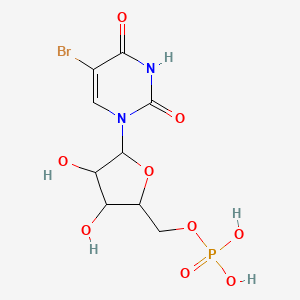
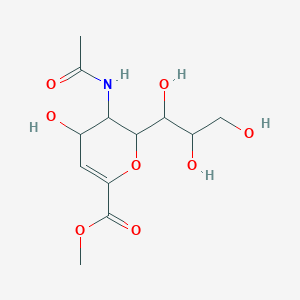


![methyl 4-[hydroxy-(2-oxo-1,3-dioxolan-4-yl)methyl]-2-methyl-4,7a-dihydro-3aH-pyrano[3,4-d][1,3]oxazole-6-carboxylate](/img/structure/B12286828.png)
